molecular formula C21H16N4O4 B3205788 2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one CAS No. 1040658-06-7

2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one

Cat. No.: B3205788
CAS No.: 1040658-06-7
M. Wt: 388.4 g/mol
InChI Key: AOEZJWPACBFPLG-UHFFFAOYSA-N
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Description

2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one is a synthetic chemical compound featuring a 1,2,4-oxadiazole core linked to a benzodioxole group and a dihydropyridazinone moiety. This complex structure is of significant interest in medicinal chemistry and drug discovery research. Compounds with 1,2,4-oxadiazole and benzodioxole subunits are frequently investigated for their potential biological activities . The benzodioxole group, in particular, is a common pharmacophore in bioactive molecules . Researchers can utilize this chemical as a key intermediate or building block for synthesizing more complex molecules for biological screening. This product is intended for research and development applications in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheet and handle this material using appropriate personal protective equipment.

Properties

IUPAC Name

2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-6-(4-methylphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O4/c1-13-2-4-14(5-3-13)16-7-9-20(26)25(23-16)11-19-22-21(24-29-19)15-6-8-17-18(10-15)28-12-27-17/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOEZJWPACBFPLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions One common route starts with the preparation of the 1,3-benzodioxole derivative, followed by the formation of the 1,2,4-oxadiazole ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This includes the use of scalable reaction conditions, continuous flow reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and pyridazinone moieties.

    Reduction: Reduction reactions can target the oxadiazole ring or the pyridazinone group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used under conditions such as reflux or microwave irradiation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound's structural features suggest potential applications in drug development. The presence of the oxadiazole and pyridazinone rings has been associated with various biological activities including anti-inflammatory, antimicrobial, and anticancer properties. Research has indicated that derivatives of oxadiazoles can exhibit significant cytotoxicity against cancer cell lines, making this compound a candidate for further pharmacological exploration.

Antimicrobial Activity

Preliminary studies have shown that compounds containing benzodioxole and oxadiazole moieties possess antimicrobial properties. The incorporation of these functional groups into the compound may enhance its efficacy against bacterial and fungal pathogens. A study demonstrated that similar compounds exhibited minimum inhibitory concentrations (MICs) effective against several strains of bacteria and fungi.

Anticancer Research

The potential anticancer properties of this compound can be attributed to its ability to induce apoptosis in cancer cells. Compounds with similar structures have been reported to trigger cell cycle arrest and promote programmed cell death in various cancer types. Future studies could focus on evaluating the specific mechanisms through which this compound affects tumor growth.

Neuroprotective Effects

Research into compounds with related structures has suggested neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The antioxidant properties attributed to the benzodioxole group may play a role in protecting neuronal cells from oxidative stress.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of oxadiazoles were tested for their cytotoxic effects on human cancer cell lines. Results indicated that modifications to the oxadiazole structure significantly enhanced cytotoxicity, suggesting that similar modifications to our target compound could yield promising results.

Case Study 2: Antimicrobial Testing

A series of compounds featuring benzodioxole and oxadiazole were evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The study found that specific substitutions on the benzodioxole moiety increased activity against resistant strains, highlighting the importance of structural optimization.

Application Area Potential Activity Reference
Pharmaceutical DevelopmentAnticancerJournal of Medicinal Chemistry
Antimicrobial ActivityBacterial InhibitionAntimicrobial Agents and Chemotherapy
Neuroprotective EffectsOxidative Stress ReductionNeurobiology of Disease

Mechanism of Action

The mechanism of action of 2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one
  • 2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-chlorophenyl)-2,3-dihydropyridazin-3-one
  • 2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one

Uniqueness

The uniqueness of 2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity, making it a valuable molecule for various applications.

Biological Activity

The compound 2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. It begins with the preparation of the benzodioxole and oxadiazole intermediates, followed by their coupling with the dihydropyridazine framework. The synthetic routes often utilize various reagents and conditions to optimize yield and purity.

Biological Activity

Research indicates that compounds containing the oxadiazole moiety often exhibit enhanced biological activity. The incorporation of this functional group may lead to improved pharmacological profiles, including anti-inflammatory and anticancer properties.

Anticancer Activity

A study highlighted the anticancer potential of similar compounds through screening drug libraries on multicellular spheroids. The findings suggested that modifications on the tetrahydropyridine ring could significantly influence anticancer efficacy. Specifically, the introduction of oxadiazole derivatives has been associated with increased cytotoxicity against various cancer cell lines .

Anti-inflammatory Properties

In another investigation focusing on substituted tetrahydropyridines, it was observed that the structural variations influenced their anti-inflammatory activities. The oxadiazole-containing derivatives demonstrated promising results in reducing inflammation markers in vitro .

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes involved in inflammatory pathways.
  • Cell Signaling Modulation : The interaction with cellular receptors can lead to altered signaling cascades that promote apoptosis in cancer cells.

Case Studies and Research Findings

StudyFindingsReference
Screening for Anticancer ActivityIdentified novel compounds with significant cytotoxic effects on cancer cell lines
Anti-inflammatory ActivityStructural modifications enhanced anti-inflammatory properties in vitro
Mechanistic StudiesSuggested enzyme inhibition as a key mechanism for biological activity

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of this compound to maximize yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key parameters include:

  • Temperature : Elevated temperatures (80–120°C) for cyclization steps to form the 1,2,4-oxadiazole ring .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol or methanol aids in recrystallization for purification .
  • Catalyst Use : Acidic or basic catalysts (e.g., POCl₃, NaH) to facilitate dehydration and ring closure .
    • Data-Driven Consideration : Monitor reaction progress via TLC or HPLC to minimize by-products like unreacted intermediates or dimerization side products .

Q. How can the molecular structure of this compound be accurately determined using X-ray crystallography?

  • Methodological Answer :

  • Crystallization : Grow single crystals via slow evaporation in a solvent mixture (e.g., DCM/hexane) .
  • Data Collection : Use SHELX programs (e.g., SHELXL) for structure refinement. Key steps include solving the phase problem via direct methods and refining anisotropic displacement parameters .
  • Validation : Cross-check results with spectroscopic data (NMR, IR) to confirm functional groups (e.g., benzodioxole C-O-C stretch at ~1250 cm⁻¹) .

Q. What spectroscopic techniques are most effective for characterizing the functional groups in this compound?

  • Methodological Answer :

  • NMR : ¹H NMR identifies substituents on the dihydropyridazinone core (e.g., methylphenyl protons at δ 2.3–2.5 ppm) .
  • IR Spectroscopy : Detect oxadiazole ring vibrations (~1600 cm⁻¹) and benzodioxole ether linkages (~1250 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z ~450) and fragmentation patterns .

Advanced Research Questions

Q. How does the electronic nature of substituents (e.g., benzodioxole vs. bromophenyl) influence the compound’s reactivity and pharmacological activity?

  • Methodological Answer :

  • Comparative Analysis : Use analogs (e.g., bromophenyl-substituted oxadiazoles ) to assess electronic effects via Hammett σ constants. Electron-withdrawing groups (e.g., -Br) enhance electrophilic reactivity, while benzodioxole’s electron-rich structure may improve binding to aromatic receptors .
  • Biological Assays : Test inhibition of target enzymes (e.g., kinases) under standardized conditions (IC₅₀ comparisons) to correlate substituent effects with activity .

Q. What strategies can resolve contradictions in biological activity data between this compound and its structural analogs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing methylphenyl with chlorophenyl) and evaluate activity shifts .
  • Data Normalization : Account for assay variability (e.g., cell line differences) by repeating experiments under controlled conditions (pH 7.4, 37°C) .
  • Computational Docking : Use molecular dynamics simulations to identify binding pose discrepancies caused by steric clashes or hydrogen-bonding variations .

Q. How can computational methods like DFT be integrated with experimental data to predict the electronic properties of this compound?

  • Methodological Answer :

  • DFT Workflow : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier orbitals (HOMO/LUMO). Compare results with experimental UV-Vis spectra (e.g., λmax ~300 nm for π→π* transitions) .
  • Electrostatic Potential Maps : Visualize charge distribution to predict nucleophilic/electrophilic sites for reaction planning .
  • Validation : Overlay DFT-derived bond lengths/angles with X-ray crystallography data to assess accuracy (RMSD < 0.01 Å) .

Experimental Design Considerations

Q. What experimental controls are essential when evaluating this compound’s stability under physiological conditions?

  • Methodological Answer :

  • Buffer Systems : Test stability in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours .
  • Degradation Monitoring : Use LC-MS to track hydrolysis of labile groups (e.g., oxadiazole ring opening) and quantify half-life .
  • Positive/Negative Controls : Include stable analogs (e.g., fully aromatic pyridazines) and degradable compounds (e.g., ester-containing derivatives) for comparison .

Q. How can crystallographic data be leveraged to improve the compound’s solubility without compromising activity?

  • Methodological Answer :

  • Co-Crystallization : Screen with co-formers (e.g., cyclodextrins) to create soluble inclusion complexes while preserving active conformation .
  • Hydrogen-Bond Analysis : Use SHELXL-generated maps to identify solvent-accessible regions for introducing polar groups (e.g., -OH, -NH₂) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational binding predictions and experimental IC₅₀ values?

  • Methodological Answer :

  • Docking Refinement : Incorporate solvent effects and protein flexibility in simulations (e.g., induced-fit docking) .
  • Binding Kinetics : Perform surface plasmon resonance (SPR) to measure on/off rates, which may explain potency differences not captured by static models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one
Reactant of Route 2
Reactant of Route 2
2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one

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